4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile

Description

Chemical Nomenclature and Registry Information

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile is officially registered under the Chemical Abstracts Service number 1122661-13-5. The compound follows systematic nomenclature conventions, with the International Union of Pure and Applied Chemistry name precisely describing the substitution pattern on the benzene ring. Alternative nomenclature includes 2-nitro-4-chloropropoxy-5-methoxy-benzonitrile, which emphasizes the positional relationships of the functional groups. The compound is also catalogued under various database identifiers including DSSTox Substance Identifier DTXSID70697163 and Wikidata identifier Q72457986.

The molecular identity is further characterized by its unique structural descriptors. The International Chemical Identifier string InChI=1S/C11H11ClN2O4/c1-17-10-5-8(7-13)9(14(15)16)6-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3 provides a complete algorithmic description of the molecular connectivity. The corresponding International Chemical Identifier Key NKROGNXZNNGSHI-UHFFFAOYSA-N serves as a hashed version for efficient database searching and compound identification. These standardized identifiers ensure unambiguous compound recognition across different chemical information systems.

Molecular Formula and Constitutional Analysis

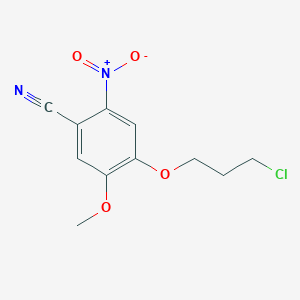

The molecular formula C11H11ClN2O4 indicates a compound containing eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms. This composition yields a molecular weight of 270.67 grams per mole, as calculated through standard atomic mass summation. The formula reveals a relatively complex organic molecule with a moderate degree of functionalization, incorporating both electron-withdrawing and electron-donating substituents on the aromatic core.

The structural framework consists of a benzonitrile backbone decorated with three distinct substituents: a methoxy group at the 5-position, a nitro group at the 2-position, and a 3-chloropropoxy chain at the 4-position. This substitution pattern creates a compound with significant structural diversity, where the benzene ring serves as a central scaffold supporting multiple functional groups. The presence of both aromatic and aliphatic components contributes to the compound's unique physicochemical profile and potential for diverse intermolecular interactions.

Three-Dimensional Structural Features

The three-dimensional arrangement of this compound involves several important conformational considerations. The benzene ring maintains its characteristic planar geometry, serving as a rigid framework for the attached substituents. The nitro group, being coplanar with the aromatic ring, contributes to the overall planarity of the molecular core. However, the 3-chloropropoxy chain introduces conformational flexibility through its three-carbon aliphatic linker, allowing for multiple rotational conformations around the carbon-carbon and carbon-oxygen bonds.

The methoxy group at the 5-position adopts a preferred orientation that minimizes steric interactions with adjacent substituents while maximizing electronic stabilization through resonance with the aromatic system. The spatial arrangement of these functional groups influences the compound's physical properties, including its crystalline packing behavior and intermolecular interaction patterns. The combination of rigid aromatic components and flexible aliphatic chains creates a molecule capable of adopting multiple conformational states in solution while maintaining a well-defined crystal structure in the solid state.

Properties

IUPAC Name |

4-(3-chloropropoxy)-5-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4/c1-17-10-5-8(7-13)9(14(15)16)6-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKROGNXZNNGSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697163 | |

| Record name | 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122661-13-5 | |

| Record name | 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Alkylation of 4-cyano-2-methoxyphenol

- Reactants: 4-cyano-2-methoxyphenol, 3-chloropropyl halide (typically 3-chloropropyl bromide or chloride), potassium carbonate as base.

- Solvent: Anhydrous dimethylformamide (DMF).

- Conditions: The phenol is dissolved in DMF and cooled. Potassium carbonate is added to generate the phenolate ion, which then undergoes nucleophilic substitution with the alkyl halide.

- Reaction time and temperature: Stirring at room temperature overnight, followed by heating at 37 °C for 6 hours.

- Work-up: The reaction mixture is poured into ice-water to precipitate the product, which is filtered and dried to yield 4-(3-chloropropoxy)-3-methoxybenzonitrile intermediate.

Step 2: Nitration to form this compound

- Reactants: The alkylated intermediate from Step 1.

- Reagents: Concentrated nitric acid.

- Conditions: The intermediate is dissolved in nitric acid and heated to approximately 30 °C for 2 hours.

- Work-up: The reaction mixture is poured into ice-water, and the precipitated product is filtered and washed.

- Yield: High yields reported (~95.3%) with the product obtained as a light yellow solid.

Reaction Scheme Summary

| Step | Reaction Type | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation (Nucleophilic substitution) | 4-cyano-2-methoxyphenol + 3-chloropropyl halide, K2CO3, DMF, RT overnight + 37 °C 6h | 4-(3-chloropropoxy)-3-methoxybenzonitrile | ~90-95 | Requires anhydrous conditions |

| 2 | Electrophilic Aromatic Substitution (Nitration) | Intermediate + HNO3, 30 °C, 2 h | This compound | ~95 | Mild nitration conditions |

Detailed Experimental Procedure (Based on Literature)

- Dissolve 1.00 g (6.70 mmol) of 4-cyano-2-methoxyphenol in 4.00 mL anhydrous DMF.

- Cool the solution in an ice bath.

- Add 1.39 g (10.1 mmol) potassium carbonate and stir for 1 hour at 20 °C.

- Add 8.13 mmol of 3-chloropropyl halide dropwise.

- Stir overnight at room temperature, then heat at 37 °C for 6 hours.

- Pour into 100 mL ice-water, stir for 10 minutes, filter, and wash the precipitate.

Dry to obtain the alkylated intermediate.

For nitration, dissolve 9.10 mmol of the intermediate in 10 mL nitric acid.

- Heat to 30 °C for 2 hours.

- Pour into ice-water, filter, and wash to yield the nitro-substituted product.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale-up and efficiency:

- Reactor type: Batch reactors or continuous flow reactors are employed for better control over reaction parameters.

- Purification: Advanced purification techniques such as recrystallization and column chromatography ensure high purity.

- Quality control: Analytical methods like NMR, LC-MS, and melting point determination are used to verify product identity and purity.

- Safety: Handling of nitration reagents and chlorinated alkyl halides requires strict safety protocols.

Chemical Reaction Analysis and Reagents

| Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Nucleophilic substitution | Potassium carbonate, 3-chloropropyl halide, DMF | Introduction of chloropropoxy group |

| Electrophilic aromatic substitution (Nitration) | Concentrated nitric acid, 30 °C | Introduction of nitro group at 5-position |

| Purification | Recrystallization, chromatography | Isolation of pure compound |

Research Findings and Yields

- The alkylation step typically yields the intermediate in approximately 90–95% yield.

- Nitration proceeds efficiently under mild conditions with yields around 95%.

- The overall synthetic route is robust, reproducible, and scalable.

Summary Table of Physical and Chemical Properties Relevant to Preparation

| Property | Value/Condition |

|---|---|

| Molecular formula | C11H11ClN2O4 |

| Molecular weight | 270.67 g/mol |

| Solvent for reactions | Anhydrous DMF |

| Base used | Potassium carbonate |

| Nitration temperature | 30 °C |

| Alkylation temperature | Room temperature to 37 °C |

| Product state | Light yellow solid |

| Yield (overall) | >90% per step |

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like iron in acetic acid to form corresponding amines.

Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Such as iron in acetic acid or catalytic hydrogenation.

Nucleophiles: Such as sodium iodide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropoxy and methoxy groups can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents and functional groups. Below is a systematic comparison:

Structural Analogues and Their Properties

Physicochemical and Crystallographic Differences

- Nitrile vs.

- Crystallography: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate crystallizes in a planar configuration with weak C–H⋯O hydrogen bonds stabilizing its 3D network . No crystallographic data is available for the nitrile analog.

- Solubility : Morpholine derivatives (e.g., 675126-26-8) exhibit improved water solubility due to the polar morpholine group, whereas chloropropoxy analogs are more lipophilic .

Key Research Findings

- Synthetic Efficiency : Nitration reactions in acetic acid (50–60°C) yield high-purity nitro intermediates (>94%), while amine substitutions (e.g., piperidine) require longer reaction times and result in lower purity .

- Structural Stability : Crystallographic studies highlight the role of weak hydrogen bonds in stabilizing ester derivatives, which may influence their shelf life compared to nitriles .

- Biological Relevance : Nitrile-containing compounds demonstrate superior in vitro stability in metabolic assays compared to ester analogs, making them preferred in drug development .

Biological Activity

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a nitro group, a methoxy group, and a chloropropoxy side chain. Its chemical formula is C₁₃H₁₃ClN₂O₃, and it possesses several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 280.7 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Log P (octanol-water) | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound has been shown to influence pathways related to cell proliferation, apoptosis, and oxidative stress response.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.

- Gene Expression Modulation : It can alter the expression of genes associated with cell survival and apoptosis.

- Oxidative Stress Response : The compound may enhance cellular resistance to oxidative stress by modulating antioxidant enzyme activities.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.0 |

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

Case Studies

- Study on A549 Cells : In a study evaluating the effects of the compound on A549 lung cancer cells, treatment resulted in significant apoptosis induction as evidenced by flow cytometry analysis. The total apoptosis rates were found to be dose-dependent, with higher concentrations leading to increased rates of cell death.

- MCF-7 Breast Cancer Study : Research on MCF-7 cells indicated that the compound inhibited cell proliferation effectively at lower doses compared to controls. The study highlighted the potential for this compound as a therapeutic agent in breast cancer treatment.

- HeLa Cell Line Analysis : HeLa cells treated with varying concentrations showed marked changes in cell cycle progression, particularly an arrest in the G0/G1 phase, indicating a potential mechanism for its anticancer effects.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests that it undergoes metabolism primarily via cytochrome P450 enzymes, which facilitate its oxidation and conjugation processes. Understanding its metabolic pathways is crucial for optimizing dosage regimens in therapeutic applications.

Table 3: Metabolic Pathways

| Pathway | Description |

|---|---|

| Oxidation | Conversion to active metabolites |

| Conjugation | Formation of glucuronides or sulfates |

Q & A

Q. What are the established synthetic routes for 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of a benzonitrile core. A common approach includes:

- Nucleophilic substitution : Introducing the 3-chloropropoxy group via reaction of 4-hydroxy-5-methoxy-2-nitrobenzonitrile with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) .

- Nitration : Strategic placement of the nitro group at the 2-position using HNO₃/H₂SO₄, guided by directing effects of methoxy and cyano groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product.

Key intermediates :

- Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (CAS 214470-57-2), a precursor observed in Dasatinib synthesis .

- 2-Amino derivatives for pharmacological activity studies .

Q. How can the molecular structure of this compound be experimentally confirmed?

- X-ray crystallography : Reveals bond lengths (e.g., C-Cl: ~1.74 Å), dihedral angles between aromatic rings (e.g., 9.12°), and intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons at δ ~3.8–4.0 ppm; aromatic protons influenced by electron-withdrawing nitro and cyano groups.

- IR : Stretching vibrations for nitrile (~2240 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloropropoxy group influence reactivity in cross-coupling reactions?

- Steric hindrance : The chloroalkyl chain may reduce accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura), necessitating bulky ligands (e.g., XPhos) or elevated temperatures .

- Electronic effects : The electron-withdrawing nitro and cyano groups deactivate the aromatic ring, requiring electron-rich coupling partners. Computational studies (DFT) predict preferential reaction sites based on Fukui indices .

Example : Substitution at the 4-position (chloropropoxy) vs. 5-position (methoxy) alters charge distribution, affecting regioselectivity .

Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

- Data conflicts : Discrepancies in IC₅₀ values for kinase inhibition (e.g., Src vs. Abl kinases) may arise from assay conditions (e.g., ATP concentration, pH).

- Resolution strategies :

- Standardize assay protocols (e.g., uniform ATP levels at Km values).

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

- Compare with structurally related quinoline derivatives (e.g., 7-(3-chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile) to isolate substituent effects .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- ADME modeling :

- logP calculation : Software like Schrödinger’s QikProp estimates logP ~2.8, indicating moderate lipophilicity.

- Metabolic stability : CYP3A4/2D6 docking simulations (AutoDock Vina) predict susceptibility to oxidative metabolism at the methoxy group .

- Solubility prediction : COSMO-RS models correlate with experimental solubility in DMSO >10 mg/mL, but aqueous solubility <1 mg/mL, necessitating formulation studies .

Methodological Challenges and Solutions

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

- Critical parameters :

-

Temperature : 80–90°C for nitro group introduction (avoids byproducts like denitration).

-

Catalyst : Phase-transfer catalysts (e.g., TBAB) improve nucleophilic substitution efficiency .

- Scale-up challenges : Exothermic nitration requires controlled addition (dropwise) and jacketed reactors to prevent thermal degradation.

Yield optimization table :

Parameter Optimal Range Yield (%) Reaction Temp. 80°C 78 Catalyst (TBAB) 5 mol% 85 Solvent DMF 82

Q. What strategies mitigate stability issues during storage?

- Degradation pathways : Hydrolysis of the chloropropoxy group in humid conditions; nitro group reduction under light.

- Stabilization methods :

- Packaging : Amber glass vials with desiccants (silica gel).

- Temperature : Storage at –20°C in inert atmosphere (N₂) reduces decomposition <5% over 12 months .

- Analytical monitoring : Accelerated stability studies (40°C/75% RH) with HPLC-PDA to track degradation products .

Applications in Drug Development

Q. What role does this compound play in tyrosine kinase inhibitor (TKI) development?

- Intermediate utility : Serves as a precursor for Dasatinib analogs, where the chloropropoxy group enhances solubility and target binding .

- SAR insights : Modifications at the nitro position (e.g., reduction to amine) improve selectivity for Bcr-Abl over off-target kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.